5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide
Description
Properties
Molecular Formula |
C10H9N3O2S |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C10H9N3O2S/c11-9(15)6-3-5(1-2-8(6)14)7-4-16-10(12)13-7/h1-4,14H,(H2,11,15)(H2,12,13) |
InChI Key |
ICWYTLUIOHVZIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)N)C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Hantzsch Cyclization for Thiazole Ring Formation
The thiazole ring is constructed by reacting thioacetamide with α-bromo-ketones under reflux conditions in ethanol. This classical Hantzsch synthesis is well-documented for producing 2-substituted thiazoles with high specificity.
- Procedure : Thioacetamide (25 mmol) is dissolved in ethanol, followed by the addition of α-bromo-ketone (25 mmol). The mixture is refluxed for approximately 3 hours.
- Isolation : The precipitate formed is filtered, neutralized with sodium bicarbonate, and recrystallized from ethanol to yield the intermediate 2-amino-thiazol-4-yl derivative.
| Compound | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | MS (m/z) | ¹H NMR Highlights (ppm) |
|---|---|---|---|---|---|
| 2-Hydroxy-5-(2-methylthiazol-4-yl)benzamide | 61 | 199 | 1670 (C=O amide), 1632 (C=N), 1373 (O-H bending) | 236.0 (M+1) | 2.70 (s, 3H, -CH3), 7.81 (s, 1H, thiazole H) |
Source: Experimental data from synthesis and spectral analysis
Condensation of 2-Hydroxybenzoic Acid with Amino-Thiazole
A key step involves the condensation of 2-hydroxybenzoic acid with 2-amino-4-alkoxycarbonyl-1,3-thiazole derivatives. This reaction forms the benzamide linkage while maintaining the hydroxy group at the ortho position.
- Step 1 : 2-Hydroxybenzoic acid is reacted with 2-amino-4-alkoxycarbonyl-1,3-thiazole under condensation conditions.
- Step 2 : The alkoxycarbonyl group on the thiazole ring undergoes amidation with secondary or tertiary amines, selectively deprotecting the hydroxy group without affecting other substituents.
This method is advantageous for producing derivatives with diverse substituents on the benzene ring or thiazole moiety, allowing for tailored pharmacological properties.
Selective Deprotection and Amidation
The selective deprotection of the 2-protected hydroxy group is achieved by reacting the intermediate benzamide with secondary or tertiary amines. This step is critical to avoid side reactions and preserve the functional groups essential for biological activity.
- The reaction conditions are optimized to ensure that substituents on the benzene ring or other parts of the molecule remain intact.
- This process yields the final 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide compound with high purity and yield.
Summary Table of Preparation Steps
| Step | Reaction Type | Reactants | Conditions | Outcome | Notes |
|---|---|---|---|---|---|
| 1 | Hantzsch Cyclization | Thioacetamide + α-bromo-ketone | Reflux in ethanol, 3 h | Formation of 2-amino-thiazol-4-yl intermediate | High yield, confirmed by IR, MS, NMR |
| 2 | Condensation | 2-Hydroxybenzoic acid + 2-amino-4-alkoxycarbonyl-thiazole | Condensation reaction | Formation of benzamide intermediate | Maintains hydroxy group at 2-position |
| 3 | Amidation & Deprotection | Benzamide intermediate + secondary/tertiary amine | Mild conditions | Final 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide | Selective hydroxy deprotection, no side reactions |
Research Findings and Analytical Data
- Spectral Confirmation : IR spectra show characteristic amide C=O stretching (~1670 cm⁻¹) and phenolic O-H bending (~1370 cm⁻¹), confirming the presence of benzamide and hydroxy groups respectively.
- Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weight, confirming the molecular integrity.
- NMR Analysis : Proton NMR signals include singlets for thiazole protons and broad signals for amide and amino protons, consistent with the proposed structure.
These analytical data collectively validate the successful synthesis of the target compound and its intermediates.
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 5-(2-Amino-1,3-thiazol-4-yl)-2-benzoylbenzamide.
Reduction: Formation of 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzylamine.
Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant growth inhibitory effects against various cancer cell lines. For instance, compounds derived from this scaffold have demonstrated potent activity against glioblastoma and melanoma cells, with IC50 values indicating effective inhibition of cell proliferation .
- Antibacterial Properties : The compound has also been evaluated for its antibacterial activity against multiple bacterial strains. Research indicates that certain derivatives possess significant potency compared to standard antibiotics .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes related to metabolic disorders, particularly 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). This enzyme plays a crucial role in the regulation of glucocorticoids and is implicated in metabolic syndrome .
The biological activities of 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide can be summarized as follows:
Anticancer Activity
Research findings indicate that modifications on the thiazole ring can enhance anticancer properties:
Antibacterial Activity
The antibacterial efficacy has been documented with minimum inhibitory concentration (MIC) values:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3a | S. pneumoniae ATCC 49619 | 0.008 |
| 3b | S. aureus ATCC 29213 | 0.012 |
Case Studies
Several case studies have explored the biological activity of thiazole compounds:
- Finiuk et al. investigated N-acylated derivatives and found selective action against glioblastoma and melanoma cell lines while maintaining low toxicity towards normal cells .
- Zhang et al. synthesized various derivatives and assessed their antiproliferative effects on human cancer cell lines, identifying specific substitutions that significantly enhanced activity .
Mechanism of Action
The mechanism of action of 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to altered cellular functions. These interactions can result in various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 2-Amino-1,3-thiazol-4-yl Moieties
The 2-amino-1,3-thiazole group is a common pharmacophore in medicinal chemistry. Below is a comparison with key analogues:
Table 1: Structural and Physicochemical Comparison
Spectral and Analytical Data
- IR/NMR Trends :
Biological Activity
5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of the compound's biological properties, including its anticancer, antibacterial, and enzyme inhibitory activities, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide features a thiazole ring fused with a hydroxybenzamide moiety. This structural combination is crucial for its biological activity, as the thiazole ring is known for its ability to interact with various biological targets.
1. Anticancer Activity
Research has demonstrated that derivatives of 2-amino-thiazole compounds exhibit potent anticancer properties. For instance, in studies involving various cancer cell lines, certain derivatives showed promising results:
These results indicate that the introduction of specific substituents on the thiazole ring can enhance the compound's activity against various cancer types.
2. Antibacterial Activity
The antibacterial properties of thiazole derivatives are well-documented. A study evaluating the activity against multiple bacterial strains found that certain compounds exhibited significant potency compared to standard antibiotics:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3a | S. pneumoniae ATCC 49619 | 0.008 | |
| 3b | S. aureus ATCC 29213 | 0.012 |
These findings highlight the potential of thiazole derivatives as effective antibacterial agents.
3. Enzyme Inhibition
5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide has also been investigated for its ability to inhibit specific enzymes related to metabolic disorders. Notably, it has shown promise as an inhibitor of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which is implicated in metabolic syndrome:
This inhibition suggests potential therapeutic applications in managing metabolic conditions.
Case Studies
Several case studies have explored the biological activity of related thiazole compounds:
- Finiuk et al. conducted a study on N-acylated-2-amino-5-benzyl-1,3-thiazoles and found that these compounds exhibited selective action against glioblastoma and melanoma cell lines while maintaining low toxicity towards normal cells .
- Zhang et al. synthesized various derivatives and assessed their antiproliferative effects on human cancer cell lines, identifying specific substitutions that enhanced activity significantly .
Q & A
Basic: What are the established synthetic routes for 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide?
Answer:
The compound is typically synthesized via condensation reactions involving thiazole precursors. For example:
- Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate can serve as a starting material, followed by coupling with hydroxybenzamide derivatives under basic conditions (e.g., pyridine) to form the amide bond .
- Alkylation agents like 5’-(2-bromoacetyl)-2’-hydroxybenzamide have been used to introduce thiazole moieties, with purification via column chromatography and recrystallization from methanol .
Key Characterization Techniques: - NMR spectroscopy (e.g., H and C) confirms regioselectivity and hydrogen bonding.
- Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves intermolecular interactions (e.g., hydrogen-bonded dimers) .
Basic: How is crystallographic data interpreted to confirm molecular packing in this compound?
Answer:
X-ray diffraction studies reveal:
- Hydrogen-bonded dimers formed via N–H⋯N interactions between the thiazole amino group and adjacent heteroatoms, stabilizing the crystal lattice .
- Non-classical interactions (e.g., C–H⋯O/F) further enhance packing stability. Symmetry operations (e.g., centrosymmetrical dimers) are analyzed using refinement software .
Methodological Note: Refinement involves riding models for H atoms with fixed bond lengths (C–H = 0.93 Å, N–H = 0.86 Å) and isotropic displacement parameters .
Advanced: How can reaction yields be optimized for thiazole-amide coupling steps?
Answer:
- Oxidant Selection: Tert-butyl hydroperoxide (TBHP) under reflux in methanol improves cyclization efficiency, as demonstrated in analogous thiazole syntheses (95% yield) .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates. highlights tetrahydrofuran (THF) /methanol/water mixtures for hydrolysis steps .
- Catalytic Systems: Pyridine or triethylamine neutralizes HCl byproducts during acyl chloride reactions, preventing side reactions .
Advanced: How can computational methods predict the compound’s reactivity or inhibitory activity?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways (e.g., transition states for amide bond formation) and optimize geometries .
- Molecular Docking: Simulate interactions with biological targets (e.g., PFOR enzyme inhibition via amide anion conjugation, as in nitazoxanide derivatives) .
- AI-Driven Platforms: Tools like COMSOL Multiphysics integrate reaction simulations with experimental data for predictive modeling .
Advanced: How should researchers resolve discrepancies in biological activity data across studies?
Answer:
- Orthogonal Assays: Validate antimicrobial or enzyme-inhibition results using both agar diffusion (qualitative) and microdilution (quantitative) methods.
- Purity Checks: Employ HPLC or TLC to rule out impurities (e.g., unreacted starting materials) that may skew bioactivity .
- Structural Analog Comparison: Test derivatives (e.g., methoxy vs. hydroxybenzamide variants) to isolate functional group contributions .
Advanced: What experimental designs address challenges in scaling up synthesis?
Answer:
- Factorial Design: Systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) to identify critical factors affecting yield .
- Flow Chemistry: Continuous reactors minimize batch-to-batch variability, as suggested in ICReDD’s reaction path optimization framework .
- In Situ Monitoring: Use Raman spectroscopy or inline pH probes to track reaction progress and adjust conditions dynamically .
Advanced: How do hydrogen-bonding motifs influence the compound’s physicochemical properties?
Answer:
- Solubility: Intermolecular N–H⋯O bonds (e.g., between amide and hydroxy groups) enhance aqueous solubility compared to non-polar analogs .
- Thermal Stability: Centrosymmetric dimers (via N–H⋯N interactions) increase melting points, as observed in crystallographic data (mp 139.5–140°C for related thiazoles) .
Basic: What analytical techniques confirm the absence of regioisomeric byproducts?
Answer:
- 2D NMR (COSY, HSQC): Resolves coupling between thiazole protons and adjacent substituents, ensuring regioselective synthesis .
- High-Resolution MS (HRMS): Detects mass deviations caused by incorrect substituent placement (e.g., hydroxy vs. methoxy groups) .
Advanced: What strategies mitigate decomposition during storage or biological assays?
Answer:
- Lyophilization: Stabilize the compound in solid form under inert atmospheres (N or Ar) to prevent oxidation .
- Buffer Optimization: Use phosphate-buffered saline (PBS) at pH 7.4 to minimize hydrolysis of the amide bond .
Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
